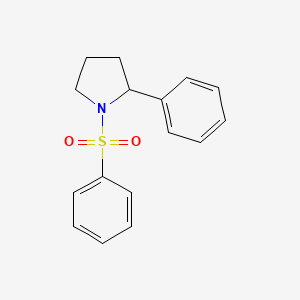
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with phenyl and phenylsulfonyl groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The choice of solvents and reagents is optimized to minimize environmental impact and enhance process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and aromatic interactions, which can affect its biological activity and solubility.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)pyrrole: Another sulfone with a pyrrole ring instead of pyrrolidine.
Phenylsulfonylacetophenone: A sulfone with a ketone functional group.
Phenylsulfonylmethane: A simpler sulfone with a methane backbone.
Uniqueness: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is unique due to its specific substitution pattern and the presence of both phenyl and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific structural features.
Propriétés
Formule moléculaire |
C16H17NO2S |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-13-7-12-16(17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
Clé InChI |
NSVLSEUPXYUAHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
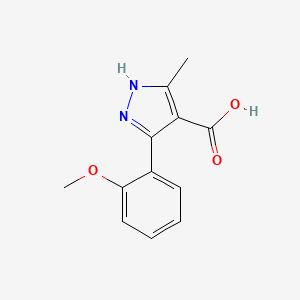

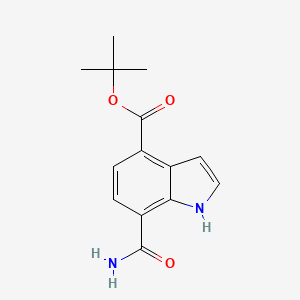

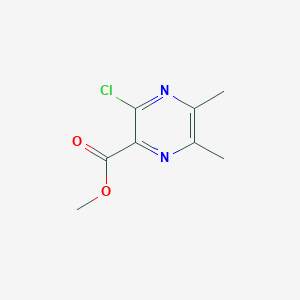
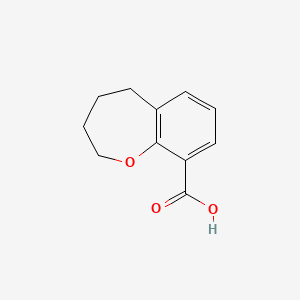
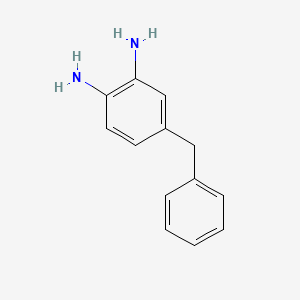
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)
![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)
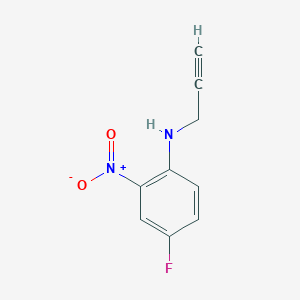
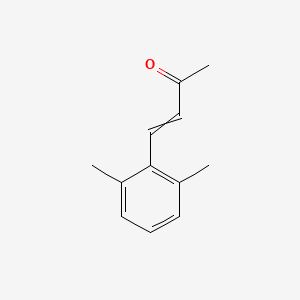
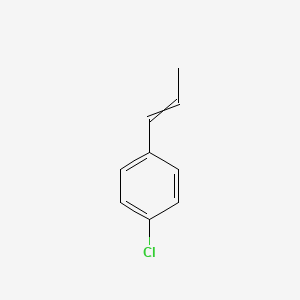
![4,5,6,7-Tetrahydrobenzo[b]thien-4-ylisothiocyanate](/img/structure/B8471187.png)

